3-[2-hydroxy-3-(6-methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]-2,4-imidazolidinedione
Overview
Description
3-[2-hydroxy-3-(6-methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]-2,4-imidazolidinedione is a useful research compound. Its molecular formula is C19H21N3O4 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.15320616 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Research into the synthesis and structural analysis of compounds related to 3-[2-hydroxy-3-(6-methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]-2,4-imidazolidinedione has provided significant insights into their potential applications. For instance, studies on the formation of multiple layer hydrates for complex pharmaceutical compounds reveal the existence of different crystalline forms that differ in hydration state, which is crucial for understanding their stability and solubility properties (Zhao et al., 2009).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of imidazolidinone derivatives have shown potential antimicrobial and antifungal activities. A study on the synthesis, characterization, and antimicrobial evaluation of imidazolyl thiazolidinedione derivatives highlights their potential in combating various bacterial and fungal strains, indicating their relevance in the development of new antimicrobial agents (Moorthy et al., 2014).
Antihypertensive Properties
Compounds structurally similar to this compound have been explored for their antihypertensive properties. Research on nonpeptide angiotensin II receptor antagonists reveals the discovery of potent, orally active antihypertensives, showcasing the therapeutic potential of these compounds in managing hypertension (Carini et al., 1991).
Properties
IUPAC Name |
3-[2-hydroxy-3-(6-methyl-1-oxo-3,4-dihydro-2H-carbazol-9-yl)propyl]imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-11-5-6-15-14(7-11)13-3-2-4-16(24)18(13)21(15)9-12(23)10-22-17(25)8-20-19(22)26/h5-7,12,23H,2-4,8-10H2,1H3,(H,20,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJBYIUZOBLFKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CN4C(=O)CNC4=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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